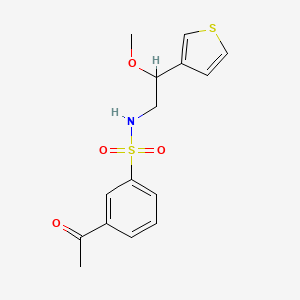![molecular formula C27H22N2O5 B2592134 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 746605-11-8](/img/structure/B2592134.png)
3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiulcer and Gastric Antisecretory Activity
Research on derivatives of pyrrolo[2,1-b]quinazoline, similar in structure to the specified compound, has demonstrated potential antiulcer properties. A study found that certain compounds within this family exhibited significant antiulcer activity, evaluated through the inhibition of restraint ulcers in rats, as well as gastric antisecretory activity. These findings suggest therapeutic applications for conditions involving gastric ulcers and excess gastric acid secretion (Doria et al., 1984).
Synthesis and Characterization
The synthesis and characterization of compounds related to the specified chemical have been explored, focusing on their potential applications in creating new pharmacologically active molecules. Studies on the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives provide insight into the methodologies for creating complex quinazoline derivatives, highlighting the versatility of these compounds in medicinal chemistry research (Markosyan et al., 1996).
Antimicrobial Activity
Quinazoline derivatives have been investigated for their antimicrobial properties. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and demonstrated effective antimicrobial activity against a range of gram-negative microorganisms and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents from quinazoline derivatives (Agui et al., 1977).
Antiviral Activity
Quinazolin derivatives have also been examined for their antiviral properties. A study synthesized and characterized compounds for their activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo. This research opens the door for the development of new antiviral medications based on quinazoline chemistry (Pandey et al., 2008).
Antioxidant Activity
Research into the antioxidant properties of phenyl ether derivatives isolated from marine-derived fungi, including compounds structurally related to the specified quinazoline, has shown promising results. One such study demonstrated strong antioxidant activity, suggesting the potential for these compounds in therapeutic applications focused on combating oxidative stress (Xu et al., 2017).
Propriétés
IUPAC Name |
(3E)-3-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-33-23-10-7-18(14-24(23)34-16-17-5-3-2-4-6-17)13-19-11-12-29-25(19)28-22-15-20(27(31)32)8-9-21(22)26(29)30/h2-10,13-15H,11-12,16H2,1H3,(H,31,32)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOAOYDJKYUKAF-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2592056.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)
![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)
![2-ethyl-3-oxo-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2592067.png)
![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)
![N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2592073.png)
